Cas no 477872-11-0 (4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide)

4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide
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4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B148505-50mg |
4-Bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide |
477872-11-0 | 50mg |
$ 380.00 | 2022-06-07 | ||
A2B Chem LLC | AI74863-10mg |
N'-(4-bromobenzenesulfonyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide |
477872-11-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI74863-5mg |
N'-(4-bromobenzenesulfonyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide |
477872-11-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
TRC | B148505-25mg |
4-Bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide |
477872-11-0 | 25mg |
$ 230.00 | 2022-06-07 | ||
A2B Chem LLC | AI74863-500mg |
N'-(4-bromobenzenesulfonyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide |
477872-11-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI74863-1mg |
N'-(4-bromobenzenesulfonyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide |
477872-11-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI74863-1g |
N'-(4-bromobenzenesulfonyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide |
477872-11-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
abcr | AB579610-1g |
4-Bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide; . |
477872-11-0 | 1g |
€1312.80 | 2024-08-02 | ||
abcr | AB579610-500mg |
4-Bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide; . |
477872-11-0 | 500mg |
€678.60 | 2024-08-02 |
4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide Related Literature
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide
Recent Advances in the Study of 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide (CAS: 477872-11-0)
The compound 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide (CAS: 477872-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide as a promising scaffold for the development of novel enzyme inhibitors. Specifically, its sulfonohydrazide moiety has been shown to interact with key amino acid residues in the active sites of various enzymes, making it a valuable candidate for drug discovery. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to elucidate the binding modes of this compound with target proteins.
In addition to its enzyme inhibitory properties, 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide has demonstrated notable antimicrobial activity. Recent in vitro assays have revealed its efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. These findings suggest that further optimization of this compound could lead to the development of new antimicrobial agents with improved potency and selectivity.
Another area of interest is the compound's potential application in cancer therapy. Preliminary studies have indicated that 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide exhibits cytotoxic effects against several cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest. Researchers are currently investigating the underlying molecular mechanisms, with a focus on its interactions with key signaling pathways involved in tumor progression.
Despite these promising findings, challenges remain in the development of 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural modifications and preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, 4-Bromo-N'-(4-methyl-1,2,3-thiadiazol-5-yl)carbonylbenzenesulfonohydrazide (CAS: 477872-11-0) represents a versatile and promising scaffold for drug discovery. Its diverse biological activities and unique chemical properties make it an attractive candidate for further research and development. Continued exploration of its therapeutic potential, coupled with advances in synthetic and analytical techniques, is expected to yield significant breakthroughs in the coming years.
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